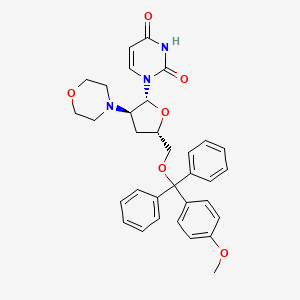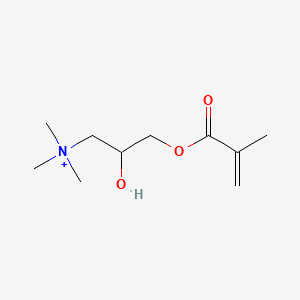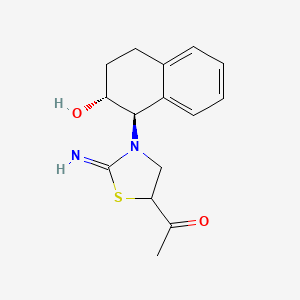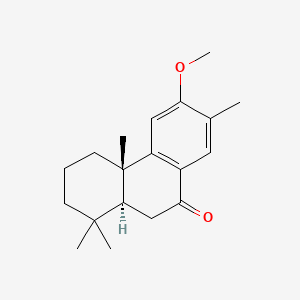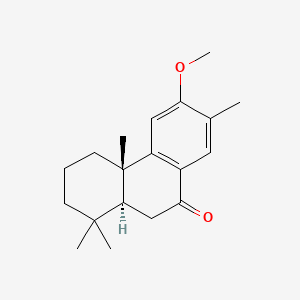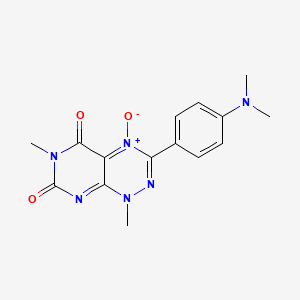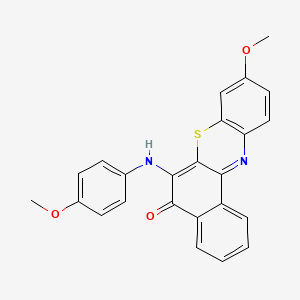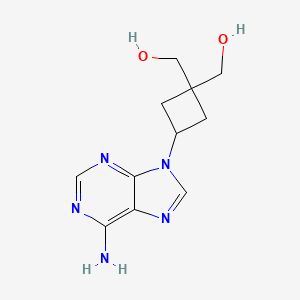
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is a complex organic compound that features a cyclobutane ring with two hydroxymethyl groups and a purine derivative attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- typically involves multi-step organic synthesisThe final step involves the attachment of the purine derivative under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield cyclobutanedicarboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-: Similar structure but different positioning of hydroxymethyl groups.
(6-Amino-9H-purin-9-yl)methanol: Lacks the cyclobutane ring, making it less complex
Uniqueness
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is unique due to its combination of a cyclobutane ring and a purine derivative. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Eigenschaften
CAS-Nummer |
131853-47-9 |
|---|---|
Molekularformel |
C11H15N5O2 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
[3-(6-aminopurin-9-yl)-1-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H15N5O2/c12-9-8-10(14-5-13-9)16(6-15-8)7-1-11(2-7,3-17)4-18/h5-7,17-18H,1-4H2,(H2,12,13,14) |
InChI-Schlüssel |
PQABLYQJFFLKFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CO)CO)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


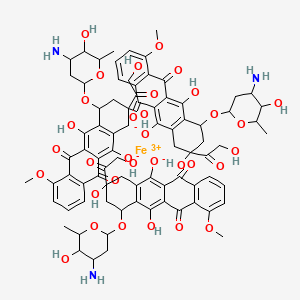
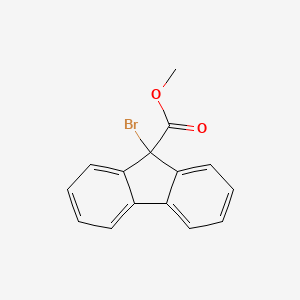
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)
